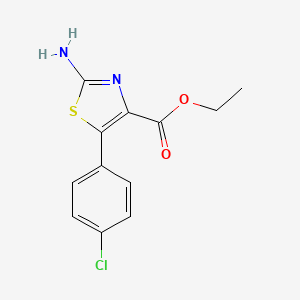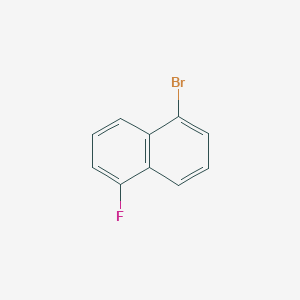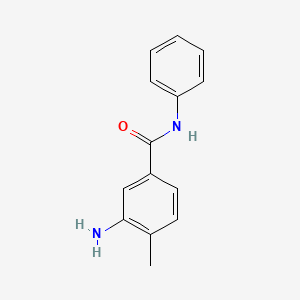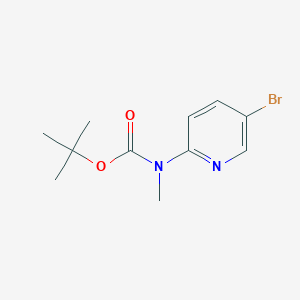
2-(N-BOC-N-methylamino)-5-bromopyridine
Overview
Description
2-(N-BOC-N-methylamino)-5-bromopyridine is a chemical compound with the molecular formula C11H15BrN2O2. It is a derivative of pyridine, where the pyridine ring is substituted with a bromine atom at the 5-position and a tert-butoxycarbonyl (BOC) protected N-methylamino group at the 2-position. This compound is commonly used in organic synthesis and medicinal chemistry due to its unique reactivity and functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(N-BOC-N-methylamino)-5-bromopyridine typically involves the following steps:
Starting Material: The synthesis begins with 5-bromopyridine as the starting material.
N-Methylation: The pyridine nitrogen is methylated using methyl iodide in the presence of a base such as potassium carbonate.
BOC Protection: The N-methylated pyridine is then reacted with di-tert-butyl dicarbonate (BOC2O) in the presence of a base like triethylamine to introduce the BOC protecting group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(N-BOC-N-methylamino)-5-bromopyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Deprotection Reactions: The BOC protecting group can be removed under acidic conditions to yield the free amine.
Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki, Stille, or Heck reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various nucleophiles.
Deprotection Reactions: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are commonly used to remove the BOC group.
Coupling Reactions: Palladium catalysts (Pd(PPh3)4) and bases like potassium carbonate (K2CO3) are used in cross-coupling reactions.
Major Products Formed
Substitution Reactions: Products include substituted pyridines with various functional groups.
Deprotection Reactions: The major product is 2-(N-methylamino)-5-bromopyridine.
Coupling Reactions: Products include biaryl compounds and other complex molecules.
Scientific Research Applications
2-(N-BOC-N-methylamino)-5-bromopyridine has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of drug candidates.
Material Science: It is used in the preparation of functional materials and polymers.
Biological Studies: The compound is used in the study of biological pathways and enzyme interactions.
Mechanism of Action
The mechanism of action of 2-(N-BOC-N-methylamino)-5-bromopyridine depends on its specific application. In medicinal chemistry, it may act as an intermediate in the synthesis of active pharmaceutical ingredients. The BOC protecting group provides stability during synthetic transformations, and its removal under acidic conditions reveals the active amine functionality, which can interact with biological targets.
Comparison with Similar Compounds
Similar Compounds
2-(N-BOC-N-methylamino)pyridine: Similar structure but lacks the bromine atom at the 5-position.
2-(N-BOC-N-methylamino)benzoic acid: Similar protecting group and amine functionality but different core structure.
2-(N-BOC-N-methylamino)ethanol: Similar protecting group and amine functionality but different core structure.
Uniqueness
2-(N-BOC-N-methylamino)-5-bromopyridine is unique due to the presence of both the bromine atom and the BOC-protected N-methylamino group. This combination allows for selective reactions at the bromine site and the ability to deprotect the amine group under controlled conditions, making it a versatile intermediate in organic synthesis and medicinal chemistry.
Properties
IUPAC Name |
tert-butyl N-(5-bromopyridin-2-yl)-N-methylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2O2/c1-11(2,3)16-10(15)14(4)9-6-5-8(12)7-13-9/h5-7H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHTZSPWLJTZRDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1=NC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80458469 | |
| Record name | tert-Butyl (5-bromopyridin-2-yl)methylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80458469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
227939-01-7 | |
| Record name | tert-Butyl (5-bromopyridin-2-yl)methylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80458469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

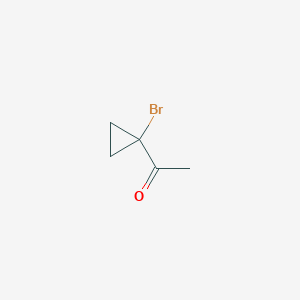
![3,5'-Dimethyl-[2,2']bipyridinyl](/img/structure/B1338597.png)
![(3R,9R)-5,11-dithia-1,7-diazatricyclo[7.3.0.03,7]dodecane-2,8-dione](/img/structure/B1338600.png)

![5,6,7,8-Tetrahydropyrido[4,3-c]pyridazin-3(2H)-one](/img/structure/B1338610.png)

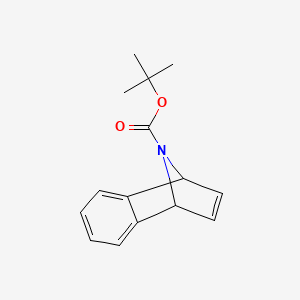
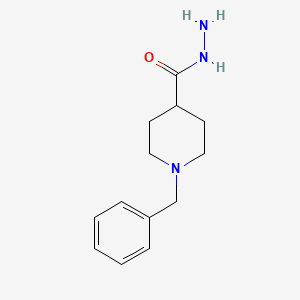
![N,N-Dimethyl-8-phenyl-1,4-dioxaspiro[4.5]decan-8-amine](/img/structure/B1338619.png)
